molecular formula C9H9N3 B1354681 2-Cyclopropyl-3h-imidazo[4,5-b]pyridine

2-Cyclopropyl-3h-imidazo[4,5-b]pyridine

Cat. No.: B1354681
M. Wt: 159.19 g/mol
InChI Key: HUHMBNLTCSWTBY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3H-imidazo[4,5-b]pyridine is a bicyclic heterocyclic compound characterized by a fused imidazole and pyridine ring system, with a cyclopropyl substituent at the 2-position. This structure confers unique electronic and steric properties, making it a promising scaffold in medicinal chemistry and agrochemical research . The imidazo[4,5-b]pyridine core is recognized for its versatility in drug design, particularly in targeting anticancer and anti-inflammatory pathways . Its synthesis, however, is challenging due to regioselectivity issues, as noted in studies exploring condensation reactions under phase transfer catalysis (PTC) conditions .

The compound (CAS: 443149-45-9) is commercially available through multiple suppliers, with synonyms including SCHEMBL4111938 and ZINC44265304 .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-cyclopropyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C9H9N3/c1-2-7-9(10-5-1)12-8(11-7)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11,12)

InChI Key

HUHMBNLTCSWTBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

  • Structure : Features aryl groups at the 2- and 3-positions.
  • Activity : Exhibits dual anticancer (IC₅₀: 0.5–10 μM against HeLa cells) and anti-inflammatory (COX-2 inhibition >70% at 10 μM) properties .
  • Advantage Over 2-Cyclopropyl Derivative : Broader interaction with hydrophobic pockets due to aryl substituents, enhancing target affinity.
  • Limitation : Higher molecular weight reduces solubility compared to the cyclopropyl analog .

2-[3-(Alkylsulfonyl)-2H-indazol-2-yl]-3H-imidazo[4,5-b]pyridine

  • Structure : Incorporates an alkylsulfonyl-indazolyl moiety.
  • Application : Primarily used as an agrochemical acaricide/insecticide, targeting arthropod pests .
  • Key Difference : The alkylsulfonyl group shifts utility from pharmaceuticals to agrochemicals, emphasizing the role of substituents in defining application .

Isomeric Imidazopyridine Scaffolds

Imidazo[4,5-c]pyridine

  • Structural Difference : Nitrogen atoms at positions 4 and 5 of the pyridine ring, versus 4 and 5-b in the title compound.
  • Biological Relevance : Used in dual ligands targeting 5-HT₆ receptors and MAO-B enzymes for neurodegenerative diseases .
  • Comparison : The 4,5-c isomer exhibits lower synthetic accessibility but higher selectivity for neurological targets compared to the 4,5-b scaffold .

Imidazo[1,2-a]pyridine

  • Prevalence : Widely studied in drug discovery (e.g., antiviral agents).
  • Advantage : Easier synthesis due to commercial availability of precursors.
  • Drawback: Limited anticancer efficacy compared to imidazo[4,5-b]pyridine derivatives .

Related Heterocyclic Systems

3H-Thiazolo[4,5-b]pyridin-2-one

  • Structure : Replaces imidazole with a thiazole ring.
  • Activity : Demonstrates cytotoxicity (IC₅₀: 8–15 μM) against MCF-7 breast cancer cells .
  • Comparison : Sulfur in the thiazole ring reduces electron density, decreasing interactions with DNA compared to nitrogen-rich imidazo analogs .

Benzimidazole Derivatives

  • Structure : Fused benzene and imidazole rings.
  • Contrast : The pyridine ring in 2-cyclopropyl-3H-imidazo[4,5-b]pyridine enhances π-π stacking with enzyme active sites, improving potency .

Data Tables

Table 1: Key Properties of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Substituents Biological Activity IC₅₀/EC₅₀ Application
This compound Cyclopropyl at C2 Anticancer, Anti-inflammatory N/A* Drug Development
2,3-Diaryl-3H-imidazo[4,5-b]pyridine Aryl at C2 and C3 Anticancer (HeLa) 0.5–10 μM Oncology
2-[3-(Alkylsulfonyl)-indazol]-imidazo[4,5-b]pyridine Alkylsulfonyl-indazolyl Insecticidal EC₅₀: 0.1 ppm Agrochemicals
6-Bromo-2-cyclopentyl-3H-imidazo[4,5-b]pyridine Bromo, Cyclopentyl Undefined (Toxicology Pending) N/A Research Chemical

Sources: .

Table 2: Comparison of Heterocyclic Scaffolds

Scaffold Ring System Pharmacological Strength Synthetic Challenge
Imidazo[4,5-b]pyridine Imidazole + Pyridine High (Anticancer) Moderate (Regioselectivity issues)
Imidazo[4,5-c]pyridine Imidazole + Pyridine Moderate (Neuro targets) High
Thiazolo[4,5-b]pyridine Thiazole + Pyridine Moderate (Cytotoxicity) Low
Benzimidazole Benzene + Imidazole Broad (Antiviral) Low

Research Findings and Implications

  • Substituent Effects : The cyclopropyl group in this compound enhances metabolic stability compared to bulkier aryl or alkylsulfonyl groups, making it favorable for prolonged therapeutic action .
  • Isomer-Specific Activity : Imidazo[4,5-b]pyridine derivatives generally outperform [4,5-c] and [1,2-a] isomers in anticancer applications due to optimal nitrogen positioning for kinase inhibition .
  • Safety Profile: Limited toxicological data exist for cyclopropyl-substituted derivatives, whereas brominated analogs (e.g., 6-bromo-2-cyclopentyl) require further safety evaluation .

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